

Spectrophotometric Properties of 5-BROMO-PAPS: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric properties of **5-BROMO-PAPS** (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol), a highly sensitive chromogenic reagent. This document details the core characteristics of **5-BROMO-PAPS** and its metal complexes, presents experimental protocols for its application, and visualizes key mechanisms of action.

Core Spectrophotometric Properties

5-BROMO-PAPS is a water-soluble azo dye that exhibits a distinct color change upon chelation with various metal ions.[1] This property makes it a valuable tool for the quantitative determination of these ions in various samples, including biological fluids. The uncomplexed **5-BROMO-PAPS** solution is typically yellow, while its metal complexes present different colors, such as red for the zinc complex. The formation of these complexes leads to a significant shift in the maximum absorbance wavelength (λ max) to a longer wavelength, a phenomenon known as a bathochromic shift.

The high molar absorptivity of its metal complexes contributes to the high sensitivity of analytical methods employing this reagent.

Data Presentation: Spectrophotometric Characteristics



The following table summarizes the key spectrophotometric data for **5-BROMO-PAPS** and its complex with Zinc (II). While **5-BROMO-PAPS** is known to form complexes with other metal ions such as Copper (II), Iron (II), Nickel (II), and Cobalt (II), specific quantitative data for their absorption maxima and molar absorptivity were not readily available in the surveyed literature.

| Analyte | λmax (nm) | Molar Absorptivity (ε) (L·mol ⁻¹ ·cm ⁻¹) | Optimal pH |
|-------------------------------|---------------|--|----------------|
| 5-BROMO-PAPS (Free Ligand) | ~449 | Not specified | Not applicable |
| Zn(II) Complex | 552 - 560 | 1.30 x 10 ⁵ - 1.33 x 10 ⁵ | 7.5 - 9.8 |
| Cu(II) Complex | Not specified | Not specified | Not specified |
| Fe(II) Complex | Not specified | Not specified | Not specified |
| Ni(II) Complex | Not specified | Not specified | Not specified |
| Co(II) Complex | Not specified | Not specified | Not specified |

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric determination of Zinc (II) in serum, a common application of **5-BROMO-PAPS**.

Determination of Zinc (II) in Serum

Principle: Zinc in the sample reacts with **5-BROMO-PAPS** in a buffered alkaline solution to form a stable, colored chelate. The intensity of the color is directly proportional to the zinc concentration and is measured spectrophotometrically.

Reagents:

- Color Reagent: A solution containing 5-BROMO-PAPS. The concentration may vary, with a typical example being 0.05 mmol/L.
- Buffer: A bicarbonate buffer with a pH of 9.8 is commonly used.



- Masking Agents: To prevent interference from other metal ions, masking agents are often included. For instance, sodium citrate can be used to mask iron, and dimethylglyoxime can be used for nickel.
- Standard Zinc Solution: A solution of known zinc concentration (e.g., 200 μg/dL) for calibration.
- Blank: Deionized water or a reagent blank.

Procedure:

- Sample Preparation: Serum samples should be free of hemolysis. Centrifuge to remove any particulate matter.
- Assay Setup:
 - Prepare three sets of tubes: Blank, Standard, and Sample.
 - To the "Blank" tube, add the color reagent and the blank solution (e.g., deionized water) according to the specified volumes in the chosen assay kit.
 - To the "Standard" tube, add the color reagent and the standard zinc solution.
 - To the "Sample" tube, add the color reagent and the serum sample.
- Incubation: Mix the contents of each tube thoroughly and incubate at a constant temperature for a specified period. Incubation times can range from 5 minutes at 37°C to 10 minutes at 25°C.
- Measurement: Measure the absorbance of the "Standard" and "Sample" against the "Blank" at the wavelength of maximum absorbance for the zinc complex (typically 552 nm or 560 nm).
- Calculation: The concentration of zinc in the sample is calculated using the following formula:

Zinc Concentration = (Absorbance of Sample / Absorbance of Standard) \times Concentration of Standard



Visualizations

Metal Ion Detection Mechanism

The following diagram illustrates the fundamental principle of metal ion detection using **5-BROMO-PAPS**. The reagent chelates with a metal ion, leading to the formation of a colored complex and a corresponding shift in the absorption spectrum.



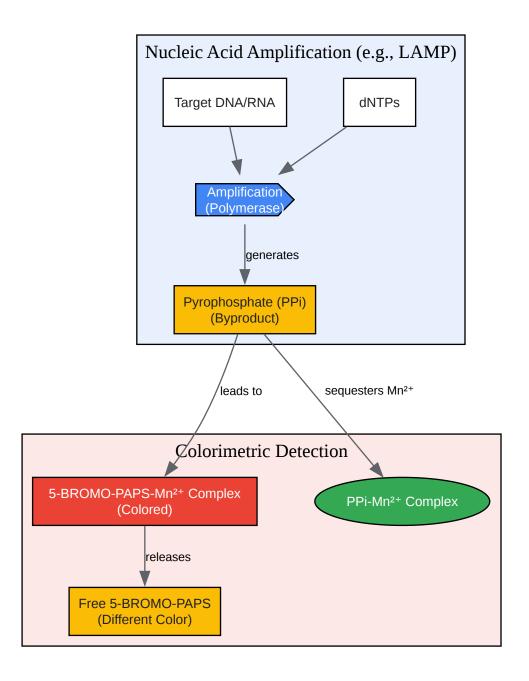
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Caption: Chelation of a metal ion by **5-BROMO-PAPS** to form a colored complex for spectrophotometric analysis.

Signaling Pathway for Nucleic Acid Amplification Detection

5-BROMO-PAPS can also be used for the indirect detection of nucleic acid amplification. During amplification processes like LAMP or PCR, pyrophosphate (PPi) is produced. In this assay, PPi sequesters manganese ions (Mn²⁺) from a pre-formed **5-BROMO-PAPS**-Mn²⁺ complex, leading to a color change that indicates a positive amplification reaction.





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Caption: Indirect detection of nucleic acid amplification through pyrophosphate-mediated disruption of a **5-BROMO-PAPS**-metal complex.

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References

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